Danazol

Catalog No.
S524979
CAS No.
17230-88-5
M.F
C22H27NO2
M. Wt
337.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danazol

CAS Number

17230-88-5

Product Name

Danazol

IUPAC Name

(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

POZRVZJJTULAOH-LHZXLZLDSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5

Solubility

Soluble in DMSO, not in water

Synonyms

Azol, Cyclomen, Danatrol, Danazant, Danazol, Danazol Ratiopharm, Danazol-ratiopharm, Danocrine, Danol, Danoval, Ladogal, Norciden, Panacrine

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5

Description

The exact mass of the compound Danazol is 337.20418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormone Antagonists - Estrogen Antagonists. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Increased Platelet and Hemoglobin Levels: Studies have shown Danazol to be effective in raising platelet counts and hemoglobin levels in patients with MDS . This can be particularly beneficial for patients experiencing bleeding complications or fatigue due to low blood counts.

Mechanism of Action

The exact mechanism by which Danazol benefits MDS patients is not fully understood, but several possibilities are explored in research:

  • Androgenic Effects: Danazol's androgenic properties are believed to stimulate healthy blood cell production in the bone marrow . Androgens are hormones that play a role in the development of red blood cells and other blood components.
  • Immunomodulation: Danazol may also possess immunomodulatory effects, meaning it can influence the immune system. Research suggests it might suppress the production of inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) . This could help improve the bone marrow environment and promote healthy blood cell production.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Exact Mass

337.20418

LogP

0.51
4.081

Appearance

White to light yellow crystalline powder.

Melting Point

224.2-226.8
225.6 °C
225.6°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N29QWW3BUO

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (26.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (31.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (68.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of endometriosis and fibrocystic breast disease (in patients unresponsive to simple measures). Also used for the prophylactic treatment of all types of hereditary angioedema in males and females.

Pharmacology

Danazol is a derivative of the synthetic steroid ethisterone, a modified testosterone. It was approved by the U.S. Food and Drug Administration (FDA) as the first drug to specifically treat endometriosis, but its role as a treatment for endometriosis has been largely replaced by the gonadotropin-releasing hormone (GnRH) agonists. Danazol has antigonadotropic and anti-estrogenic activities. Danazol acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins. It possesses some androgenic properties.
Danazol is a synthetic androgen derived from ethinyl testosterone. Danazol indirectly reduces estrogen production by decreasing pituitary secretion of follicle-stimulating hormone and luteinizing hormone, and binds to sex hormone receptors in target tissues, thereby exhibiting antiestrogenic, anabolic and weakly androgenic effects. (NCI04)

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XA - Antigonadotropins and similar agents
G03XA01 - Danazol

Mechanism of Action

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB)

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

17230-88-5

Wikipedia

Danazol

Biological Half Life

Approximately 24 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Podhorecka M, Macheta A, Chocholska S, Bojarska-Junak A, Szymczyk A, Goracy A, Dmoszynska A, Hus M. Danazol induces apoptosis and cytotoxicity of leukemic cells alone and in combination with purine nucleoside analogs in chronic lymphocytic leukemia. Ann Hematol. 2015 Dec 22. [Epub ahead of print] PubMed PMID: 26692089.
2: Liu W, Gu X, Fu R, Li Y, Lv M, Sun T, Lv C, Liu X, Xue F, Zhang L, Yang R. The Effect of Danazol in Primary Immune Thrombocytopenia: An Analysis of a Large Cohort From a Single Center in China. Clin Appl Thromb Hemost. 2015 Dec 16. pii: 1076029615622002. [Epub ahead of print] PubMed PMID: 26681745.
3: Sayyah-Melli M, Bidadi S, Taghavi S, Ouladsahebmadarek E, Jafari-Shobeiri M, Ghojazadeh M, Rahmani V. Comparative study of vaginal danazol vs diphereline (a synthetic GnRH agonist) in the control of bleeding during hysteroscopic myomectomy in women with abnormal uterine bleeding: a randomized controlled clinical trial. Eur J Obstet Gynecol Reprod Biol. 2015 Nov 26;196:48-51. doi: 10.1016/j.ejogrb.2015.10.021. [Epub ahead of print] PubMed PMID: 26675055.
4: Baydoun E, Atia-Tul-Wahab, Mehmood H, Ahmad MS, Malik R, Smith C, Choudhary MI. Microbial transformation of danazol with Cunninghamella blakesleeana and anti-cancer activity of danazol and its transformed products. Steroids. 2015 Dec 5;105:121-127. doi: 10.1016/j.steroids.2015.11.010. [Epub ahead of print] PubMed PMID: 26666360.
5: Godin R, Marcoux V. Vaginally Administered Danazol: An Overlooked Option in the Treatment of Rectovaginal Endometriosis? J Obstet Gynaecol Can. 2015 Dec;37(12):1098-103. PubMed PMID: 26637082.
6: Jackson MJ, Kestur US, Hussain MA, Taylor LS. Dissolution of Danazol Amorphous Solid Dispersions: Supersaturation and Phase Behavior as a Function of Drug Loading and Polymer Type. Mol Pharm. 2015 Dec 9. [Epub ahead of print] PubMed PMID: 26618718.
7: Mancano MA. High-Dose Loperamide Abuse Inducing Life-Threatening Cardiac Arrhythmias; Topiramate-Induced Diarrhea in a Breastfed Infant; Danazol-Induced Stevens-Johnson Syndrome; Asenapine-Induced Myasthenic Syndrome; Black Hairy Tongue Due to Linezolid; Adalimumab-Induced Priapism. Hosp Pharm. 2015 May;50(5):351-5. doi: 10.1310/hpj5005-351. PubMed PMID: 26405319; PubMed Central PMCID: PMC4567199.
8: Suwatanapongched T, Boonsarngsuk V, Amornputtisathaporn N, Leelachaikul P. Thoracic endometriosis with catamenial haemoptysis and pneumothorax: computed tomography findings and long-term follow-up after danazol treatment. Singapore Med J. 2015 Jul;56(7):e120-3. doi: 10.11622/smedj.2015115. PubMed PMID: 26243981; PubMed Central PMCID: PMC4520924.
9: Cervantes F, Isola IM, Alvarez-Larrán A, Hernández-Boluda JC, Correa JG, Pereira A. Danazol therapy for the anemia of myelofibrosis: assessment of efficacy with current criteria of response and long-term results. Ann Hematol. 2015 Nov;94(11):1791-6. doi: 10.1007/s00277-015-2435-7. Epub 2015 Jun 28. PubMed PMID: 26122869.
10: Zlateska B, Ciccolini A, Dror Y. Treatment of dyskeratosis congenita-associated pulmonary fibrosis with danazol. Pediatr Pulmonol. 2015 Jun 17. doi: 10.1002/ppul.23235. [Epub ahead of print] PubMed PMID: 26083318.

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